6,6'-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2'-bipyridine
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Overview
Description
6,6’-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2’-bipyridine is a complex organic compound that features a bipyridine core with pyridinyl and thiazolyl substituents
Preparation Methods
The synthesis of 6,6’-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2’-bipyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
6,6’-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
6,6’-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2’-bipyridine has a wide range of scientific research applications:
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mimetics.
Mechanism of Action
The mechanism of action of 6,6’-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The molecular targets and pathways involved include the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds to 6,6’-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2’-bipyridine include:
2,2’-Bipyridine: A simpler bipyridine derivative used widely in coordination chemistry.
4,4’-Bis(2-pyridyl)-2,2’-bipyridine: Another bipyridine derivative with different substituents, offering unique coordination properties.
2,6-Bis(pyridin-2-yl)pyridine: A tridentate ligand with applications in catalysis and material science.
The uniqueness of 6,6’-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2’-bipyridine lies in its combination of pyridinyl and thiazolyl groups, which provide distinct electronic and steric properties, enhancing its ability to form stable and versatile metal complexes .
Properties
CAS No. |
144900-63-0 |
---|---|
Molecular Formula |
C26H16N6S2 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
4-pyridin-2-yl-2-[6-[6-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyridin-2-yl]pyridin-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C26H16N6S2/c1-3-13-27-17(7-1)23-15-33-25(31-23)21-11-5-9-19(29-21)20-10-6-12-22(30-20)26-32-24(16-34-26)18-8-2-4-14-28-18/h1-16H |
InChI Key |
UOSNCZPQFYCMPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)C3=CC=CC(=N3)C4=NC(=CC=C4)C5=NC(=CS5)C6=CC=CC=N6 |
Origin of Product |
United States |
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